molecular formula C17H15NO B2372923 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde CAS No. 590390-99-1

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B2372923
CAS No.: 590390-99-1
M. Wt: 249.313
InChI Key: LDYUCNAJESBDSZ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an indole ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde typically involves the condensation of 2,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the indole ring. One common method involves the Fischer indole synthesis, where 2,4-dimethylphenylhydrazine reacts with an aldehyde under acidic conditions to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is unique due to its specific structural features, including the indole ring and the 2,4-dimethylphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-11-7-8-13(12(2)9-11)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYUCNAJESBDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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